N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Description
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core linked to a 1,2,3,4-tetrazole moiety via a sulfanyl-acetamide bridge. This compound’s structural complexity arises from two nitrogen-rich aromatic systems, which are known to enhance bioactivity, metabolic stability, and binding affinity in medicinal chemistry . The phenyl substituents on both rings likely improve lipophilicity and π-π stacking interactions with biological targets, making it a candidate for pharmacological applications such as anti-inflammatory, antimicrobial, or enzyme-inhibitory roles .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7OS2/c25-14(18-16-19-15(27-21-16)12-7-3-1-4-8-12)11-26-17-20-22-23-24(17)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDZEMJQGKSGPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The compound features a complex structure that integrates both thiadiazole and tetrazole moieties. The molecular formula is , with a molecular weight of approximately 342.37 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- In vitro studies demonstrated that related thiadiazole compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). One study reported an IC50 value of 0.28 µg/mL for a derivative against MCF-7 cells, indicating potent growth inhibition through G2/M phase cell cycle arrest .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties:
- Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole derivatives are also noteworthy:
- Studies have indicated that some thiadiazole compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests their potential use in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study published in European Journal of Medicinal Chemistry investigated a series of thiadiazole derivatives for their anticancer activity. The results indicated that modifications to the thiadiazole ring could enhance cytotoxic effects against various cancer lines. The most effective compounds were those with additional lipophilic groups .
Study 2: Antimicrobial Screening
In another research effort documented in Pharmaceutical Biology, a range of thiadiazole derivatives was screened against common pathogens. The study found that certain compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to or lower than established antibiotics .
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Potential
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have synthesized various derivatives of thiadiazoles and evaluated their cytotoxicity against different cancer cell lines. In vitro studies demonstrated that certain derivatives showed promising results against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines. The MTT assay was commonly used to assess cell viability post-treatment with these compounds .
Table 1: Cytotoxic Activity of Thiadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 3d | PC3 | 15 |
| 3h | HT-29 | 10 |
| 3j | SKNMC | 20 |
These results suggest that modifications to the thiadiazole structure can enhance anticancer activity, making it an area of active research.
Anticonvulsant Activity
Thiadiazole derivatives have also been investigated for their anticonvulsant properties. Compounds similar to N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide have shown effectiveness in models of epilepsy. For example, certain derivatives were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice, demonstrating significant protection against induced seizures .
Table 2: Anticonvulsant Activity Assessment
| Compound | MES Protection (%) | PTZ Protection (%) |
|---|---|---|
| Compound A | 66.67 | 80 |
| Compound B | 70.00 | 75 |
These findings highlight the potential for developing new anticonvulsant medications based on thiadiazole scaffolds.
Case Studies and Research Insights
Several studies have documented the synthesis and evaluation of thiadiazole derivatives:
- A study focusing on the synthesis of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives reported an extensive evaluation of their anticancer activity against various cell lines .
- Another research highlighted the anticonvulsant properties of related compounds through systematic testing in animal models .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds vary in heterocyclic cores, substituents, and biological activities. Below is a detailed analysis:
Key Findings
Heterocycle Impact: The 1,2,4-thiadiazole core in the target compound may confer greater metabolic stability compared to 1,2,4-triazole analogs (e.g., ), as sulfur-containing heterocycles resist oxidative degradation . 1,2,3,4-Tetrazole moieties (in the target) enhance hydrogen-bonding capacity vs.
Substituent Effects: Phenyl groups (target compound) vs. furan (): Phenyl improves lipophilicity and membrane penetration, while furan may reduce toxicity .
Biological Activity :
- Anti-exudative activity in triazole analogs (64% efficacy) suggests the target compound could exhibit comparable or superior effects, pending experimental validation .
- Thiadiazole derivatives (e.g., ) show enzyme inhibition, implying the target might share this mechanism .
Table 2: Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions (e.g., catalysts, solvents) be systematically optimized?
- Methodological Answer : The compound can be synthesized via reflux condensation of intermediates in the presence of pyridine and zeolite catalysts (e.g., Zeolite Y-H) at 150°C, as described for structurally related hydroxyacetamide derivatives . Optimization should involve testing alternative catalysts (e.g., acidic/basic zeolites) and solvent systems (e.g., DMF, dioxane) to improve yield. Reaction progress can be monitored via TLC or HPLC, with recrystallization in ethanol for purification.
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the molecular structure of this compound?
- Methodological Answer : Key structural features, such as the phenyl-thiadiazole and tetrazole-sulfanyl groups, can be confirmed using -NMR and -NMR. For example, the acetamide’s methylene group (-CH-S-) typically appears as a singlet near δ 3.4–4.2 ppm, while aromatic protons from phenyl rings show multiplet signals in δ 6.9–7.6 ppm . Compare observed shifts with computational predictions (e.g., DFT calculations) for validation.
Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antiproliferative effects)?
- Methodological Answer : Use cell viability assays (MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa) at concentrations ranging from 1–100 μM. Include positive controls (e.g., doxorubicin) and assess IC values. Structural analogs of this compound have shown activity via apoptosis induction, so complementary assays like Annexin V/PI staining are recommended .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in molecular conformation or crystallographic disorder?
- Methodological Answer : Single-crystal X-ray diffraction data can be refined using SHELXL, which handles twinning, disorder, and high-resolution datasets. For example, SHELXL’s restraints can model flexible sulfanyl-acetamide linkages. Validate refinement with R-factor convergence (<5%) and electron density maps .
Q. What strategies can elucidate the structure-activity relationship (SAR) for derivatives of this compound?
- Methodological Answer : Synthesize analogs with modifications to the phenyl, thiadiazole, or tetrazole moieties. Test their bioactivity and correlate with computational docking (e.g., AutoDock Vina) to identify key interactions with targets like kinase domains. For instance, substituting the phenyl group with electron-withdrawing groups (e.g., -NO) may enhance binding affinity .
Q. How can conflicting spectral or crystallographic data be resolved during structural characterization?
- Methodological Answer : If NMR signals overlap (e.g., aromatic protons), use 2D techniques (COSY, HSQC) or crystallize the compound to obtain unambiguous data. For crystallographic discrepancies, cross-validate with spectroscopic results and check for polymorphism using differential scanning calorimetry (DSC) .
Q. What mechanistic insights can be gained from studying side reactions during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
